molecular formula C13H10FIN2O B3580472 N-(4-fluorophenyl)-N'-(2-iodophenyl)urea

N-(4-fluorophenyl)-N'-(2-iodophenyl)urea

Cat. No.: B3580472
M. Wt: 356.13 g/mol
InChI Key: CBGSLCJRMDNPGQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-(2-iodophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorophenyl group and an iodophenyl group, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-(2-iodophenyl)urea typically involves the reaction of 4-fluoroaniline with 2-iodoaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorophenyl)-N’-(2-iodophenyl)urea may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-(2-iodophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-N’-(2-iodophenyl)urea exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(2-iodophenyl)urea
  • N-(4-bromophenyl)-N’-(2-iodophenyl)urea
  • N-(4-methylphenyl)-N’-(2-iodophenyl)urea

Uniqueness

N-(4-fluorophenyl)-N’-(2-iodophenyl)urea is unique due to the presence of both fluorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The combination of these substituents may impart distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-iodophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FIN2O/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGSLCJRMDNPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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